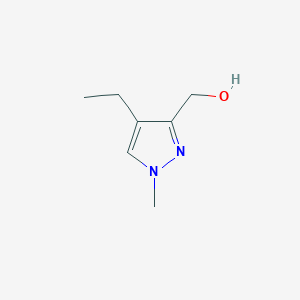![molecular formula C12H17ClN2O B1459475 [3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride CAS No. 1803561-34-3](/img/structure/B1459475.png)
[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride
Descripción general
Descripción
“[3-(3,4-Dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17ClN2O . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism and Clinical Efficacy : A compound closely related to the specified chemical, namely 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, demonstrates high affinity as an orally active neurokinin-1 (h-NK1) receptor antagonist. This compound has shown efficacy in pre-clinical tests relevant to clinical applications in emesis (vomiting) and depression (Harrison et al., 2001).
Antibacterial Activity of Novel Heterocyclic Compounds : Research on novel heterocyclic compounds, including those with a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment, has shown promising antibacterial activity. These compounds have been tested against bacterial strains such as Pseudomonas aeruginosa, Bacillus subtilis, Erwinia carotovora, and Escherichia coli, demonstrating good antibacterial properties (Mehta, 2016).
Synthesis of 5-Substituted Oxadiazoles : The synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles involves the reaction of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile with hydroxylamine, leading to the formation of amide oxime. This process suggests potential applications in creating a variety of oxadiazole derivatives for further research and development (Potkin, Petkevich & Kurman, 2009).
Chiral Discrimination in Pharmaceutical Compounds : A study focused on the separation of enantiomers of a compound structurally similar to the specified chemical, using an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This research is significant in the context of pharmaceutical development, where enantiomeric purity can have crucial implications for drug efficacy and safety (Bereznitski et al., 2002).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propiedades
IUPAC Name |
[3-(3,4-dimethylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-8-3-4-10(5-9(8)2)12-6-11(7-13)15-14-12;/h3-5,11H,6-7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQAZNNGCGLYRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(C2)CN)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![N-methyl-N-[(piperidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B1459406.png)

![2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1459409.png)
![Methyl 1-tert-butyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1459410.png)

